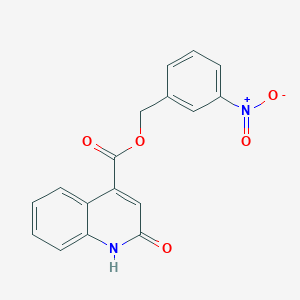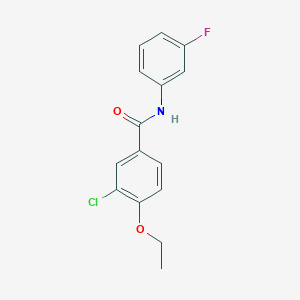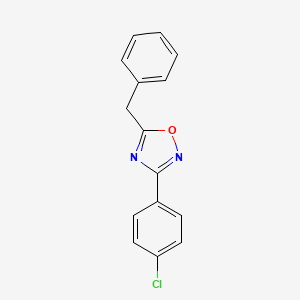
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a critical role in the regulation of cell division. MLN8054 has been shown to inhibit the growth of cancer cells in preclinical studies, making it a promising candidate for the development of new cancer treatments.
作用机制
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide works by inhibiting the activity of Aurora A kinase, a protein that is involved in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer cells, leading to uncontrolled cell division and tumor growth. By inhibiting the activity of Aurora A kinase, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide can prevent cancer cells from dividing and growing, leading to the death of the cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. In addition, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
实验室实验的优点和局限性
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to cells in culture. In addition, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, there are also limitations to the use of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide in lab experiments. 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide is not specific to Aurora A kinase and can also inhibit the activity of other kinases, which can lead to off-target effects. In addition, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has limited solubility in water, which can make it difficult to administer to cells in culture.
未来方向
There are several future directions for research on 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide. One area of research is the development of new formulations of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide. In addition, there is a need for clinical trials to evaluate the safety and efficacy of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide in humans. Finally, there is a need for further research to identify other potential targets for small molecule inhibitors like 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide, which could lead to the development of new cancer treatments.
合成方法
The synthesis of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide is a multi-step process that involves the use of several reagents and intermediates. The process begins with the synthesis of 5-chloro-2-methoxybenzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,4-difluoroaniline to produce the intermediate N-(2,4-difluorophenyl)-5-chloro-2-methoxybenzamide. This intermediate is then converted to 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide through a series of reactions involving the use of several reagents and solvents.
科学研究应用
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been the subject of extensive scientific research due to its potential as a cancer treatment. Preclinical studies have shown that 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-12-4-3-9(16)7-11(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLBJTMQOYBHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)
![[4-(aminosulfonyl)phenyl]methylene diacetate](/img/structure/B5776872.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5776875.png)

![4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5776914.png)




![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)
